molecular formula C21H20O3 B1360799 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene CAS No. 898757-47-6

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene

Cat. No. B1360799
M. Wt: 320.4 g/mol
InChI Key: ZVZNVQRYUYDQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a chemical compound with the molecular formula C21H20O3 . It has a molecular weight of 320.39 . The IUPAC name for this compound is 3-(1,3-dioxan-2-yl)-1-(9-phenanthryl)-1-propanone .


Molecular Structure Analysis

The InChI code for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is 1S/C21H20O3/c22-20(10-11-21-23-12-5-13-24-21)19-14-15-6-1-2-7-16(15)17-8-3-4-9-18(17)19/h1-4,6-9,14,21H,5,10-13H2 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Photophysical and Photochemical Properties

  • Anthracene Derivatives in Photophysical Studies : Anthracene and its derivatives, like 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, have been extensively studied for their photophysical properties. For instance, Zimmermann et al. (1999) investigated the photoionization of anthracene derivatives, revealing insights into their photophysical behavior under irradiation. This research is significant for applications in photochemistry and photophysics (Zimmermann et al., 1999).

  • Use in Photomechanical Materials : Anthracene derivatives have been explored for their potential in photomechanical materials. Zhu et al. (2016) described the photomechanical properties of an anthracene derivative, highlighting its ability to undergo photoisomerization reactions, which is crucial for developing new materials with light-responsive properties (Zhu et al., 2016).

Chemical Reactions and Synthesis

  • Sulphonation Reactions of Anthracene Derivatives : The sulphonation process of anthracene derivatives, including structures similar to 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, has been a subject of interest. Griendt and Cerfontain (1980) examined the behaviour of various anthracene derivatives in sulphonation reactions, providing insights into their chemical reactivity and potential applications in organic synthesis (Griendt & Cerfontain, 1980).

Analytical and Diagnostic Applications

  • As a Derivatising Agent in Chromatography : Anthracene derivatives have been utilized as derivatising agents in chromatographic analysis. Bayliss et al. (1988) explored the use of anthracene-9-carbonyl chloride, closely related to 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, as a derivatising reagent for hydroxy compounds, underlining its utility in enhancing detection sensitivity in chromatographic methods (Bayliss et al., 1988).

Biochemical and Medical Research

  • Development of Chitosan Derivatives for Medical Applications : In the field of biomedical research, anthracene derivatives have been incorporated into chitosan to create innovative materials for medical applications. Přichystalová et al. (2014) synthesized chitosan-g-aminoanthracene derivatives, showing their potential in fluorescent labeling and antibacterial activity, which could be significant in medical diagnostics and treatment (Přichystalová et al., 2014).

Material Science and Engineering

  • Application in Organic Light Emitting Diodes (OLEDs) : Anthracene-based compounds are valuable in the development of OLEDs. Wang et al. (2020) demonstrated the use of anthracene moieties in constructing efficient blue-emitting materials for OLEDs, highlighting the impact of chemical structure on their photophysical and electroluminescence properties (Wang et al., 2020).

properties

IUPAC Name

1-anthracen-9-yl-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-19(10-11-20-23-12-5-13-24-20)21-17-8-3-1-6-15(17)14-16-7-2-4-9-18(16)21/h1-4,6-9,14,20H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZNVQRYUYDQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646079
Record name 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene

CAS RN

898757-47-6
Record name 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Reactant of Route 2
Reactant of Route 2
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Reactant of Route 3
Reactant of Route 3
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Reactant of Route 4
Reactant of Route 4
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Reactant of Route 5
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Reactant of Route 6
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.